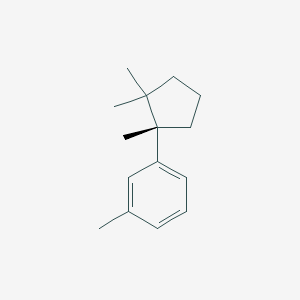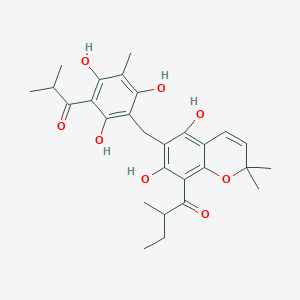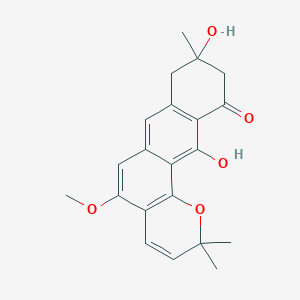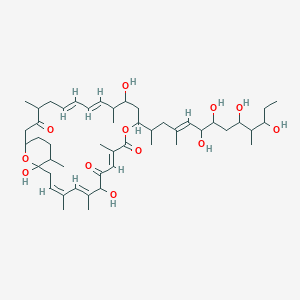
2-(1-benzothiophen-4-yl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-benzothiophen-4-yl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide is a complex organic compound with the molecular formula C21H28N2OS and a molecular weight of 356.53 g/mol This compound is known for its unique structure, which includes a benzo[b]thiophene core, an acetamide group, and a cyclohexyl ring substituted with a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzothiophen-4-yl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[b]thiophene core, followed by the introduction of the acetamide group. The cyclohexyl ring is then introduced, and finally, the pyrrolidinyl group is added. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste .
化学反応の分析
Types of Reactions
2-(1-benzothiophen-4-yl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a drug candidate, particularly for its analgesic and anti-inflammatory effects.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 2-(1-benzothiophen-4-yl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Benzo[b]thiophene-4-acetamide, N-methyl-N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]-: This enantiomer has a similar structure but different stereochemistry, which can lead to different biological activities and properties.
Benzo[b]thiophene-4-acetamide, N-methyl-N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]-: This compound has a piperidinyl group instead of a pyrrolidinyl group, which can affect its chemical reactivity and biological activity.
Uniqueness
The uniqueness of 2-(1-benzothiophen-4-yl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C21H28N2OS |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
2-(1-benzothiophen-4-yl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide |
InChI |
InChI=1S/C21H28N2OS/c1-22(18-8-2-3-9-19(18)23-12-4-5-13-23)21(24)15-16-7-6-10-20-17(16)11-14-25-20/h6-7,10-11,14,18-19H,2-5,8-9,12-13,15H2,1H3 |
InChIキー |
SYHJZCCNQDFHJQ-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3 |
同義語 |
enzo(b)thiophene-4-acetamide, N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-(+-)- N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzo(b)thiophene-acetamide PD 117302 PD-117302 PD117302 RSD 921 RSD-921 trans-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl-)benzo-(b)-thiophene-4-acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


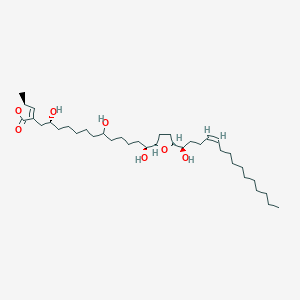
![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1248533.png)

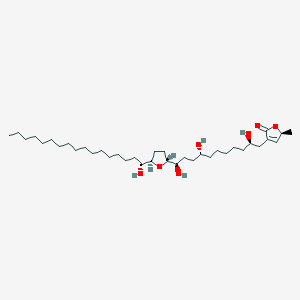
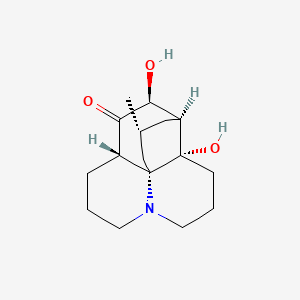
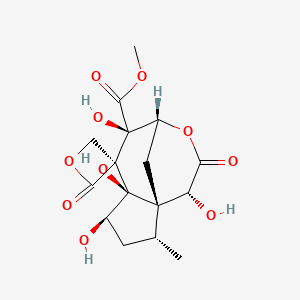
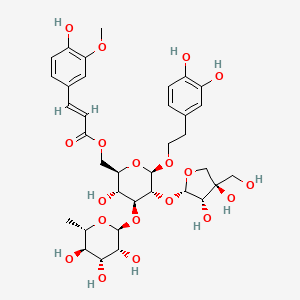

![(7R,10R)-3,22,29-trihydroxy-10-methyl-5,20,27-trioxo-9-oxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(29),2,4(12),13,17,19(28),21(26),22,24-nonaene-7-carboxylic acid](/img/structure/B1248543.png)
